molecular formula C19H22ClNO4 B562555 (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane CAS No. 1184995-73-0

(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane

Cat. No.: B562555
CAS No.: 1184995-73-0
M. Wt: 368.869
InChI Key: PPLKMZSFXPAVNG-ZBJDZAJPSA-N
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Description

(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane is a synthetic organic compound characterized by its complex structure, which includes a chloroacetylamino group, an ethoxy-d5-phenoxy group, a hydroxy group, and a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane typically involves multiple steps:

    Formation of the Chloroacetylamino Group: This step often involves the reaction of a suitable amine with chloroacetyl chloride under controlled conditions to form the chloroacetylamino moiety.

    Introduction of the Ethoxy-d5-Phenoxy Group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an ethoxy-d5 group in the presence of a base.

    Assembly of the Phenylpropane Backbone: This involves the coupling of the intermediate products through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The chloroacetylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its labeled ethoxy-d5 group makes it useful in tracing studies using mass spectrometry.

Medicine

Potential medical applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane exerts its effects depends on its interaction with specific molecular targets. For instance, the chloroacetylamino group may interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy-d5-phenoxy group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2RS,3RS)-1-Chloroacetylamino-3-(2-methoxy-phenoxy)-2-hydroxy-3-phenylpropane: Similar structure but with a methoxy group instead of an ethoxy-d5 group.

    (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-phenoxy)-2-hydroxy-3-phenylpropane: Similar structure but without the deuterium labeling.

Uniqueness

The presence of the ethoxy-d5 group in (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane makes it unique, particularly for applications in isotopic labeling studies. This feature allows for more precise tracking and analysis in various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKMZSFXPAVNG-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2RS,3RS)-1,2-Epoxy-3-(2-ethoxyphenoxy)-3-phenylpropane (47.7 g) and dimethyl carbonate (700 mL) were stirred to form a white slurry. Triethylamine (52 mL) was added and the mixture cooled to 6-10° C. using an ice/H2O bath, a solution of chloroacetyl chloride (13.8 mL) in dimethyl carbonate (50 mL) was added over a 30 minute period keeping the temperature between 4-10° C. The mixture was stirred for 1 hour. The mixture was washed with 500 mL of H2O and then with 500 mL of 3% aqueous NaCl solution. The organic layer was concentrated under vacuum at 40° C. to yield a dark oil. Isopropanol (500 mL) was added and the mixture again concentrated to remove any residual dimethyl carbonate, yielding the title compound.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

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